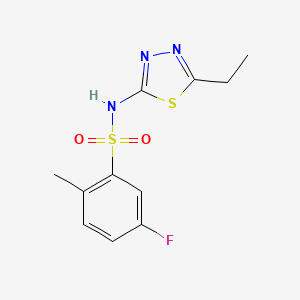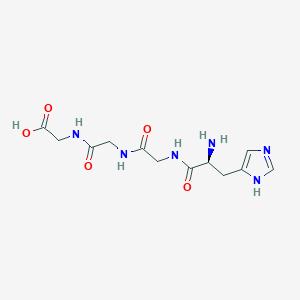
L-Histidylglycylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-(2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetamido)acetamido)acetic acid is a complex organic compound featuring an imidazole ring, which is a significant structural motif in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetamido)acetamido)acetic acid typically involves multiple steps, starting from simpler precursors. One common approach involves the formation of the imidazole ring through the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel . The subsequent steps involve the sequential addition of amino and acetamido groups, with careful control of reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2-(2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetamido)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-(2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetamido)acetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is crucial in enzyme catalysis and protein interactions, making it valuable in biochemical studies.
Medicine: Its structural similarity to biologically active molecules makes it a candidate for drug development, particularly in targeting enzymes and receptors.
Industry: It can be used in the development of new materials with specific properties, such as catalysts and sensors.
Wirkmechanismus
The mechanism by which (S)-2-(2-(2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetamido)acetamido)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. Additionally, the compound can form hydrogen bonds and other interactions with proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but simpler.
Imidazole: The core structure present in the compound, widely used in various chemical and biological applications.
Histamine: A biologically active amine derived from histidine, involved in immune responses.
Uniqueness
(S)-2-(2-(2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetamido)acetamido)acetic acid is unique due to its multiple functional groups and stereochemistry, which confer specific properties and reactivity
Eigenschaften
CAS-Nummer |
33001-21-7 |
|---|---|
Molekularformel |
C12H18N6O5 |
Molekulargewicht |
326.31 g/mol |
IUPAC-Name |
2-[[2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H18N6O5/c13-8(1-7-2-14-6-18-7)12(23)17-4-10(20)15-3-9(19)16-5-11(21)22/h2,6,8H,1,3-5,13H2,(H,14,18)(H,15,20)(H,16,19)(H,17,23)(H,21,22)/t8-/m0/s1 |
InChI-Schlüssel |
WIVXIEUTEPHRIY-QMMMGPOBSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



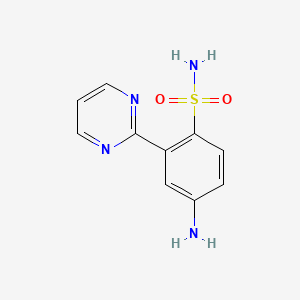

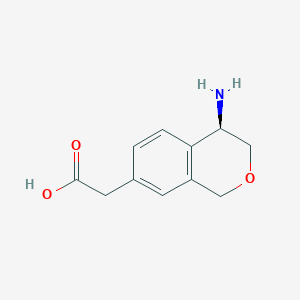
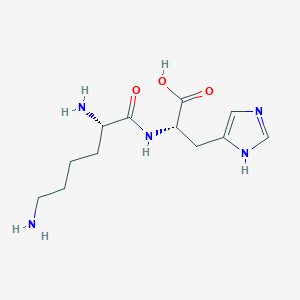
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)
![Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12930528.png)
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)

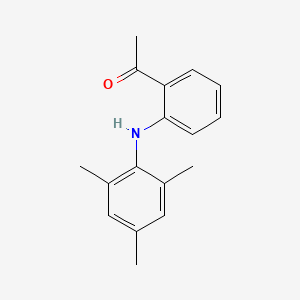
![Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930544.png)
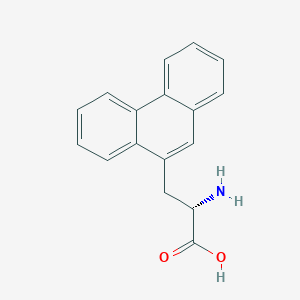
![Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12930554.png)
